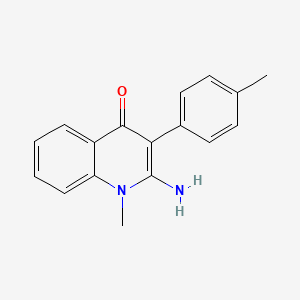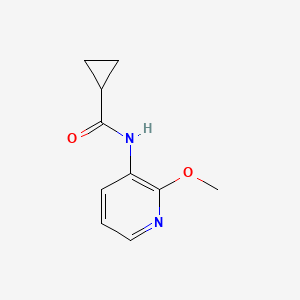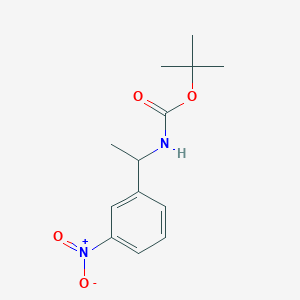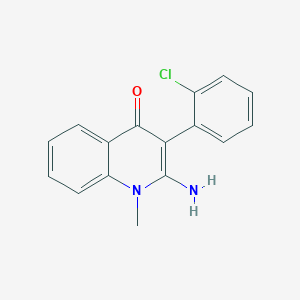
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one, also known as AMMQ, is a heterocyclic compound with a quinoline core structure. It has gained significant attention in recent years due to its potential applications in various scientific fields.
作用机制
The mechanism of action of 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and DNA. It has been suggested that 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication, transcription, and translation. It also interacts with receptors involved in signal transduction pathways, leading to the modulation of various cellular functions.
Biochemical and Physiological Effects:
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been reported to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. It has also been reported to possess antiviral activity by inhibiting the replication of viral DNA and RNA. In addition, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been shown to possess antimicrobial activity against various bacteria and fungi. It has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one possesses several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized using various methods, making it readily available for research purposes. However, it also possesses several limitations, including its poor solubility, instability, and tendency to form aggregates. These limitations can affect its bioavailability and efficacy in vivo.
未来方向
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has great potential for future research in various scientific fields. Some of the future directions for 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one research include the development of novel drugs targeting various diseases, the synthesis of new chemical entities with improved biological activities, and the elucidation of its mechanism of action. In addition, the development of new synthetic methods for 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one and the optimization of its pharmacokinetic and pharmacodynamic properties are also important areas for future research.
合成方法
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one. The Friedlander reaction involves the condensation of an aromatic aldehyde with an amine to form a quinoline derivative, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst to form a quinoline derivative, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one.
科学研究应用
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and organic synthesis. It has been reported to possess a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. In medicinal chemistry, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a lead compound for the development of novel drugs targeting various diseases. In drug discovery, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a scaffold for the synthesis of new chemical entities with improved biological activities. In organic synthesis, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a building block for the synthesis of complex molecules.
属性
IUPAC Name |
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-7-9-12(10-8-11)15-16(20)13-5-3-4-6-14(13)19(2)17(15)18/h3-10H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZOJASDPJODSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3C2=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)



![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)

![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)